molecular formula C13H16F2O3 B7990616 Ethyl 5-(2,3-difluoro-phenoxy)pentanoate CAS No. 1443344-82-8

Ethyl 5-(2,3-difluoro-phenoxy)pentanoate

Cat. No.: B7990616
CAS No.: 1443344-82-8
M. Wt: 258.26 g/mol
InChI Key: QNBZMVOWQPLFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,3-difluoro-phenoxy)pentanoate: is an organic compound with the molecular formula C13H16F2O3 It is a member of the ester family, characterized by the presence of an ethyl group attached to a pentanoate chain, which is further substituted with a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,3-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,3-difluoro-phenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,3-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 5-(2,3-difluoro-phenoxy)pentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products Formed:

    Hydrolysis: 5-(2,3-difluoro-phenoxy)pentanoic acid and ethanol.

    Reduction: 5-(2,3-difluoro-phenoxy)pentanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,3-difluoro-phenoxy)pentanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics to the final products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Ethyl 5-(2,3-difluoro-phenoxy)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-(2,5-difluoro-phenoxy)pentanoate: Similar structure but with fluorine atoms at different positions, which can affect its chemical reactivity and biological activity.

    Ethyl 5-(3,4-difluoro-phenoxy)pentanoate: Another isomer with fluorine atoms at different positions, leading to variations in its properties.

    Ethyl 5-(2,3-dichloro-phenoxy)pentanoate: Substitution of fluorine with chlorine atoms, resulting in different chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-(2,3-difluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBZMVOWQPLFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213913
Record name Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443344-82-8
Record name Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443344-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.